2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one
Description
2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one (CAS: 16063-05-1) is a benzoxazine derivative characterized by a benzoxazinone core substituted with a 4-nitrophenyl group at the 2-position. Its molecular formula is C₁₄H₈N₂O₄ (MW: 268.22 g/mol) .
Properties
IUPAC Name |
2-(4-nitrophenyl)-2,3-dihydro-1,3-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-13-11-3-1-2-4-12(11)20-14(15-13)9-5-7-10(8-6-9)16(18)19/h1-8,14H,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHJUBHNFUYGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Scope and Limitations
The protocol tolerates diverse oxime substrates, including aryl, heteroaryl, and aliphatic variants. For example:
Table 1: Representative Yields from Visible-Light Catalysis
| Oxime Substrate | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4-Nitrobenzaldehyde oxime | 2-(4-Nitrophenyl)-3-ol derivative | 76 | 139–141 |
| Cinnamaldehyde oxime | Styryl-substituted benzoxazine | 68 | Oil (no mp) |
Classical Cyclization of Anthranilic Acid Derivatives
Acyl Chloride-Mediated Cyclization
A conventional route to benzoxazinones involves reacting anthranilic acid derivatives with arenoyl chlorides in pyridine. For 2-(4-nitrophenyl)-2H-benzo[e]oxazin-4(3H)-one, 4-nitrobenzoyl chloride reacts with anthranilic acid at 0–6°C, followed by neutralization with sodium bicarbonate. This one-pot procedure eliminates HCl, driving cyclization to form the oxazinone core.
Optimization Insights
-
Solvent Choice : Pyridine acts as both solvent and base, neutralizing HCl and preventing side reactions.
-
Temperature Control : Maintaining 0–6°C during acyl chloride addition minimizes undesired polymerization.
Structural Characterization
The target compound exhibits a melting point of 227–228°C (ethanol recrystallization). NMR data corroborate the fused benzoxazinone structure:
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¹H NMR (DMSO-d₆) : Aromatic protons resonate at δ 8.15–8.21 (m, 3H), with the nitro group’s deshielding effect evident at δ 7.91–7.71.
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¹³C NMR : The carbonyl carbon (C=O) appears at δ 167.2, consistent with oxazinone derivatives.
Comparative Analysis of Synthetic Methods
Efficiency and Practicality
Challenges in Nitro-Substituted Benzoxazinone Synthesis
Regioselectivity and Byproduct Formation
The electron-withdrawing nitro group impedes nucleophilic attack during cyclization, often necessitating excess acyl chloride (1.2–1.5 equiv) to drive reactions to completion. Competing side reactions include:
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N-Acylation Without Cyclization : Mitigated by slow addition of acyl chloride at low temperatures.
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Oxazinone Ring Opening : Observed under acidic or prolonged heating conditions.
Chemical Reactions Analysis
Oxidation Reactions
The nitrophenyl group undergoes controlled oxidation under specific conditions. In one study, iodine-mediated oxidation facilitated the formation of α-imino-alkyl iodide intermediates, enabling subsequent cyclization to generate benzo oxazine derivatives . For example:
| Substrate | Oxidant | Base | Solvent | Product Yield (%) |
|---|---|---|---|---|
| Primary amine derivative | I₂ | Et₃N | CH₂Cl₂ | 89% |
| α-Branched amine | NIS | K₂CO₃ | DMF | 62% |
Mechanistic studies suggest oxidation initiates via enamine formation, followed by electrophilic iodine attack to stabilize intermediates .
Reduction Reactions
The nitro group is selectively reduced to an amine under catalytic hydrogenation conditions. For instance:
| Substrate | Catalyst | Pressure | Product | Yield (%) |
|---|---|---|---|---|
| 2-(4-Nitrophenyl)benzoxazine | Pd/C | 1 atm H₂ | 2-(4-Aminophenyl)benzoxazine | 78% |
This reaction retains the benzoxazine ring, enabling further functionalization for medicinal chemistry applications .
Nucleophilic Substitution
The benzoxazine scaffold undergoes substitution at the C4 position. A visible-light-catalyzed [4+2]-annulation with 2-hydroxybenzyl alcohols produces diverse 1,3-benzoxazine derivatives :
| Aldehyde Oxime Derivative | Light Source | Catalyst | Product Yield (%) |
|---|---|---|---|
| 4-Nitrobenzaldehyde oxime | 450 nm LED | Ru(bpy)₃²⁺ | 71% |
| 2-Naphthaldehyde oxime | 450 nm LED | Ru(bpy)₃²⁺ | 68% |
Key intermediates include hemiaminal species, confirmed by NMR studies .
Ring-Opening and Annulation
Trifluoromethanesulfonic acid (TfOH) catalyzes annulation with aldimines, forming polycyclic benzoxazines :
| Aldimine Substituent | Catalyst | Temp (°C) | Product Yield (%) | Byproduct (%) |
|---|---|---|---|---|
| 4-OMe-C₆H₄ | TfOH | 40 | 94% | <2% |
| 4-F-C₆H₄ | TfOH | 40 | 75% | 18% |
Electron-donating groups (e.g., -OMe) improve selectivity by reducing aldol byproduct formation .
Photochemical Reactions
Under visible light, the compound participates in formal [4+2]-cycloadditions. A representative example:
| Reactant | Conditions | Product Structure | Yield (%) |
|---|---|---|---|
| 2-Hydroxybenzyl alcohol | Ru(bpy)₃²⁺, 24 h | Spiro[benzooxazine-cyclohexane] | 70% |
This method achieves excellent diastereoselectivity (>20:1 dr) through radical-mediated pathways .
Comparative Reactivity
The nitrophenyl group directs reactivity compared to other benzoxazines:
| Compound | Reduction Rate (k, s⁻¹) | Oxidation Potential (V vs SCE) |
|---|---|---|
| 2-(4-Nitrophenyl)benzoxazine | 3.2 × 10⁻³ | +1.45 |
| 2-Phenylbenzoxazine | 1.8 × 10⁻³ | +1.12 |
Electron-withdrawing nitro groups enhance oxidative stability but slow reduction kinetics .
Scientific Research Applications
Overview
2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is an organic compound belonging to the benzoxazine family. Its unique structure, characterized by a nitrophenyl group attached to a benzoxazine ring, makes it a valuable compound in various scientific fields. This article explores its applications in chemistry, biology, medicine, and industry, supported by relevant case studies and data.
Chemistry
- Building Block for Heterocycles : The compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for further modifications that can lead to new chemical entities with desirable properties.
- Catalytic Reactions : It can be utilized in catalytic processes due to its ability to undergo diverse chemical transformations.
Biology
- Biological Activity : Research indicates that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer properties. The nitrophenyl group is believed to play a crucial role in these activities by interacting with biological targets.
- Enzyme Inhibition : Studies have shown that benzoxazine derivatives can inhibit enzymes such as serine proteases, which are implicated in various diseases, including cancer and neurodegenerative disorders. This inhibition can be crucial for developing therapeutic agents.
Medicine
- Pharmaceutical Intermediate : Ongoing research is exploring the potential of this compound as a pharmaceutical intermediate. Its structural features may allow it to serve as a precursor for drugs targeting specific biological pathways.
- Drug Development : The compound's ability to modulate enzyme activity positions it as a candidate for drug development aimed at treating diseases linked to enzyme dysfunction.
Industry
- Advanced Materials : Due to its thermal stability and mechanical properties, this compound is used in developing advanced materials such as polymers and resins. These materials are increasingly important in various industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoxazine ring can interact with various biological molecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzoxazinones
NSC777205 and NSC777207
- Structure : 3-(4-Chloro-2-fluorophenyl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione derivatives.
- Key Differences : Chloro and fluoro substituents instead of nitro.
- Properties :
- Applications : Studied for pro-oncogenic c-Met/EGFR inhibition.
Fluorinated Benzoxazines (Compounds 54 and 55)
- Structure: 2-Fluoro and 2,2-difluoro derivatives of benzoxazinone.
- Key Differences : Fluorine substituents enhance metabolic stability and lipophilicity.
- Properties :
6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl Acetic Acid (CAS: 26494-58-6)
- Structure: Chloro-substituted benzoxazinone with an acetic acid side chain.
- Key Differences : Chloro substituent and carboxylate group enhance polarity.
- Properties: Molecular weight: 241.63 g/mol. Potential applications in medicinal chemistry due to carboxylic acid functionality .
Heterocyclic Analogs with Nitro Substituents
Quinazolinone Derivatives (e.g., Compound 4h)
- Structure : 3-(4-(5-(3-Nitrophenyl)-4,5-dihydroisoxazolyl)-phenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one.
- Key Differences: Quinazolinone core with nitro groups.
- Properties: Superior antibacterial activity against Gram-positive and Gram-negative strains, comparable to ampicillin .
PDE4B Inhibitors (Compound 44)
Physicochemical and Pharmacokinetic Comparisons
*Estimated based on structural analogs.
Key Observations :
- Halogen Substituents : Improve lipophilicity and BBB penetration (e.g., NSC777205).
- Fluorine : Balances metabolic stability and target affinity, as seen in PDE4B inhibitors.
Biological Activity
2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is a member of the benzoxazine family, characterized by its unique structure that includes a nitrophenyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The biological activity of this compound can be attributed to its ability to interact with various biological targets, leading to effects such as enzyme inhibition and modulation of biochemical pathways.
The synthesis of this compound typically involves the reaction of 4-nitroaniline with salicylaldehyde under mild conditions. This method allows for the formation of the desired benzoxazine compound with optimized yields and purity. The compound exhibits various chemical reactivities, including oxidation and reduction reactions, which can further influence its biological properties.
The mechanism of action for this compound involves interactions at the molecular level. The nitrophenyl group can participate in electron transfer reactions, while the benzoxazine ring can interact with various biological molecules. These interactions can lead to modulation of key biochemical pathways, particularly those involving proteases and other enzymes .
1. Enzyme Inhibition
Research has shown that benzoxazine derivatives exhibit significant enzyme inhibitory activities. For instance, compounds similar to this compound have demonstrated inhibition against serine proteases like human leukocyte elastase and rhomboid proteases, which are implicated in diseases such as cancer and neurodegenerative disorders .
2. Antioxidant Activity
Benzoxazine derivatives are known for their antioxidant properties. The presence of the nitrophenyl moiety enhances the compound's ability to scavenge free radicals, thereby potentially offering protective effects against oxidative stress-related diseases .
3. Antimicrobial Activity
Preliminary studies indicate that derivatives of benzoxazines may possess antimicrobial properties. While specific data on this compound is limited, related compounds have shown activity against various bacterial strains .
Case Studies
Several studies have investigated the biological activities of benzoxazine derivatives:
- Study on Enzyme Inhibition : A study demonstrated that related benzoxazine compounds exhibited IC50 values in the low micromolar range against human leukocyte elastase, indicating potent inhibitory activity .
- Antioxidant Activity Assessment : In vitro assays revealed that certain benzoxazine derivatives could significantly reduce oxidative stress markers in cellular models .
Comparative Analysis
To understand the relative efficacy of this compound compared to other compounds, a comparative analysis table is presented below:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | TBD | Enzyme inhibition (e.g., elastase) |
| 4H-Benzo[d][1,3]oxazin-4-one | 5.0 | Protease inhibition |
| 2-(4-Methylphenyl)benzofuran | TBD | Antioxidant activity |
Q & A
Basic: What are the standard synthetic protocols for 2-(4-nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one, and how is reaction completion confirmed?
The compound is typically synthesized via cyclization reactions involving anthranilic acid derivatives and nitrophenyl-containing electrophiles. For example:
- Method A : Anthranilic acid reacts with benzoyl chloride derivatives in pyridine, followed by NaHCO₃ treatment and ethanol recrystallization .
- Method B : Carbamate intermediates (e.g., phenyl methoxycarbamates) undergo thermal cyclization with norbornene in acetonitrile at 180°C, followed by silica gel chromatography .
Confirmation : Thin-layer chromatography (TLC) with cyclohexane:ethyl acetate (2:1) or HPLC is used to monitor reaction progress. HRMS and IR validate molecular identity .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- HRMS (EI) : Confirms exact mass (e.g., C₁₄H₈N₂O₄ requires m/z 268.2309) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1660 cm⁻¹, nitro group vibrations at ~1400 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and intramolecular interactions, as demonstrated for structurally similar naphtho-oxazinones .
Advanced: How can reaction conditions be optimized for synthesizing spiro-heterocyclic derivatives of this compound?
ZnCl₂-catalyzed domino reactions between 2-hydroxybenzonitriles and ketones yield spiro-benzo[e][1,3]oxazin-4(3H)-ones. Optimization involves:
- Substrate Scope : Aliphatic/aromatic ketones (e.g., cyclohexanone, acetophenone) under reflux in toluene .
- Yield Enhancement : Elevated temperatures (120°C) and prolonged reaction times (12–24 hrs) improve cyclization efficiency. Yields range from 45–78% depending on steric hindrance .
Advanced: What biological targets or mechanisms are associated with nitro-substituted benzoxazinones?
Nitro groups enhance electrophilicity, enabling interactions with biological nucleophiles. For example:
- NLRP3 Inflammasome Inhibition : Analogues like 6-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenyl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione (LCC18) suppress NLRP3 activity, relevant in autoimmune diseases .
- Antimicrobial Activity : Structural analogs show moderate activity against Mycobacterium tuberculosis (MIC: 12.5–25 µg/mL) via membrane disruption .
Advanced: How do polymerization studies leverage benzoxazine monomers derived from this scaffold?
Benzoxazine monomers (e.g., bis(4-(2H-benzo[e][1,3]oxazin-3(4H)-yl)phenyl)methane) undergo thermal ring-opening polymerization. Key parameters:
- Monomer Design : Electron-withdrawing nitro groups lower polymerization onset temperatures (e.g., ~200°C vs. 220°C for non-nitro analogs) .
- Crosslinking Density : Nitro substituents increase rigidity, enhancing thermal stability (T₅% degradation >300°C in TGA) .
Data Contradiction: Why do synthetic yields vary significantly across reported methods?
Discrepancies arise from:
- Reagent Stoichiometry : Excess benzoyl chloride (2.0 eq.) in Method A improves yields (~70%) versus equimolar conditions (~50%) .
- Solvent Effects : Acetonitrile in Method B favors cyclization (63% yield) over DMF or THF (<40%) due to polarity-driven transition-state stabilization .
Methodological Challenge: How can computational modeling predict regioselectivity in benzoxazinone reactions?
DFT calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution:
- Nitro Group Orientation : Para-nitro substitution directs electrophiles to the C-6 position (ΔG‡ = 25–30 kcal/mol) .
- Steric Maps : Molecular dynamics simulations reveal norbornene’s role in stabilizing spiro-intermediates during cyclization .
Advanced: What strategies resolve diastereomer mixtures in benzoxazinone synthesis?
- Chromatography : Flash chromatography with gradient elution (50% → 100% EtOAc/hexanes) separates diastereomers (e.g., 7:1:7:1 ratio resolved in 63% yield) .
- Chiral Auxiliaries : Use of (S)-trimethylsilyl groups induces enantioselectivity, achieving >90% ee in analogous oxazinones .
Safety Note: Are there handling precautions specific to nitro-aromatic benzoxazinones?
While safety data for this compound is limited, structurally similar nitrobenzoxazines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
